molecular formula C14H13NO3 B7848405 1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B7848405
M. Wt: 243.26 g/mol
InChI Key: BQJNFOLSYCTZPO-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethylphenyl group, an oxo group, and a carboxylic acid group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydropyridine alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced alcohols, and various substituted dihydropyridine compounds.

Scientific Research Applications

1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or modulate ion channels in neuronal cells, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Comparison: Compared to its analogs, 1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits unique properties due to the presence of the ethyl group. This substitution can influence the compound’s lipophilicity, reactivity, and biological activity. The ethyl group may enhance the compound’s ability to penetrate cell membranes and interact with hydrophobic pockets of target proteins, potentially leading to improved efficacy in certain applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-10-5-7-11(8-6-10)15-9-3-4-12(13(15)16)14(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJNFOLSYCTZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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